

Application Notes and Protocols: Friedel-Crafts Acylation of 3,3-Dimethyl-1-indanone

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Compound of Interest

Compound Name: 3,3-Dimethyl-1-indanone

Cat. No.: B145499

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Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] Derivatives of indanone have shown promise as antiviral, anti-inflammatory, analgesic, and anticancer agents, and are also explored in the treatment of neurodegenerative diseases like Alzheimer's.^[2] The functionalization of the **3,3-Dimethyl-1-indanone** core through reactions such as Friedel-Crafts acylation can lead to novel derivatives with potentially enhanced or new biological activities. This document provides detailed protocols and application notes for the Friedel-Crafts acylation of **3,3-Dimethyl-1-indanone**, a key starting material for the synthesis of advanced intermediates in drug discovery.

Reaction Principle

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.^[3] In the case of **3,3-Dimethyl-1-indanone**, the reaction involves the activation of an acylating agent (typically an acyl chloride or anhydride) with a Lewis acid catalyst to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring of the indanone, leading to the formation of a new carbon-carbon bond. The regioselectivity of the reaction is influenced by the directing effects of the existing substituents on the indanone ring.

Data Presentation: Comparative Analysis of Acylation Conditions

While specific quantitative data for the Friedel-Crafts acylation of **3,3-Dimethyl-1-indanone** is not extensively reported in the literature, the following table summarizes typical conditions and expected outcomes based on analogous reactions with substituted aromatic ketones.

Acyling Agent	Lewis Acid Catalyst	Solvent	Temperature (°C)	Reaction Time (h)	Expected Major Isomer(s)	Typical Yield Range (%)
Acetyl Chloride	AlCl ₃	Dichloromethane (DCM)	0 to rt	2 - 6	6-acetyl	60 - 80
Propionyl Chloride	FeCl ₃	1,2-Dichloroethane (DCE)	rt to 50	4 - 8	6-propionyl	55 - 75
Benzoyl Chloride	SnCl ₄	Nitrobenzene	rt to 60	6 - 12	6-benzoyl	50 - 70
Acetic Anhydride	ZnCl ₂	Acetic Acid	80 - 100	8 - 16	6-acetyl	40 - 60

Note: Yields are estimates based on general Friedel-Crafts acylation reactions and may vary depending on the specific reaction conditions and purification methods. The formation of other isomers (e.g., 5-acyl) is possible and should be monitored by analytical techniques.

Experimental Protocols

Protocol 1: Aluminum Chloride Catalyzed Acylation with Acetyl Chloride

This protocol describes a general procedure for the acetylation of **3,3-Dimethyl-1-indanone** using acetyl chloride and aluminum chloride.

Materials:

- **3,3-Dimethyl-1-indanone**
- Acetyl Chloride
- Anhydrous Aluminum Chloride (AlCl_3)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric Acid (1 M)
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO_4)
- Standard laboratory glassware (flame-dried)
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add **3,3-Dimethyl-1-indanone** (1.0 eq) and anhydrous DCM.
- Catalyst Addition: Cool the solution to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
- Acylating Agent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl.
- Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired **6-acetyl-3,3-dimethyl-1-indanone**.

Protocol 2: Iron(III) Chloride Catalyzed Acylation with Propionyl Chloride

This protocol provides an alternative method using a milder Lewis acid, which may be beneficial for sensitive substrates.

Materials:

- **3,3-Dimethyl-1-indanone**
- Propionyl Chloride
- Anhydrous Iron(III) Chloride (FeCl₃)
- Anhydrous 1,2-Dichloroethane (DCE)
- Deionized Water
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Standard laboratory glassware (flame-dried)

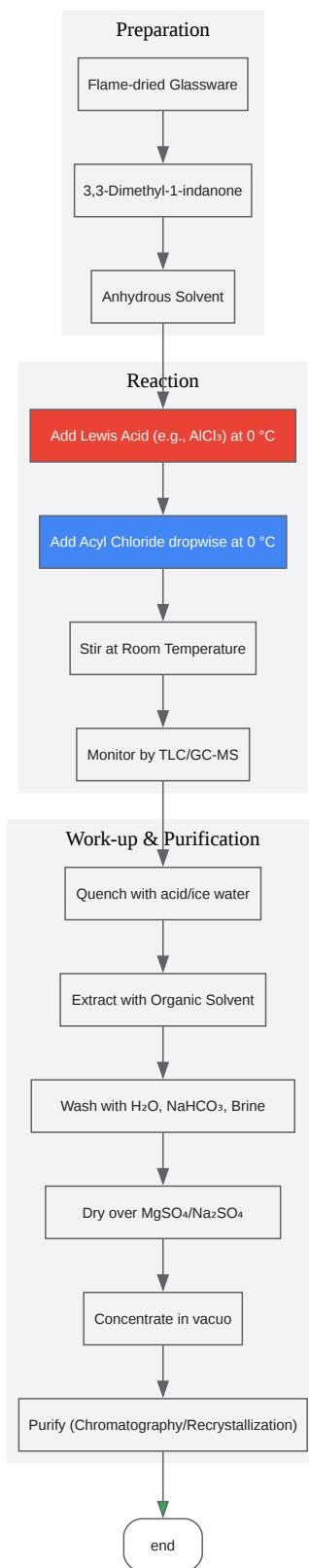
- Magnetic stirrer and heating mantle

Procedure:

- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve **3,3-Dimethyl-1-indanone** (1.0 eq) in anhydrous DCE.
- Reagent Addition: Add anhydrous iron(III) chloride (1.3 eq) followed by the dropwise addition of propionyl chloride (1.2 eq).
- Reaction: Heat the reaction mixture to 50 °C and stir for 6-8 hours. Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).
- Quenching: After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.
- Work-up: Separate the organic layer and wash with deionized water, saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Visualizations

General Workflow for Friedel-Crafts Acylation



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Caption: Experimental workflow for Friedel-Crafts acylation.

Logical Relationship in Drug Discovery



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